Flavone-8-acetic acid dimethylaminoethyl ester

Descripción general

Descripción

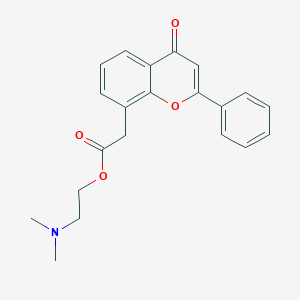

Flavone-8-acetic acid dimethylaminoethyl ester: is a synthetic derivative of flavone-8-acetic acid, a compound known for its potential antitumor properties. This ester is characterized by its molecular formula C21H21NO4 and a molecular weight of 351.396 g/mol . It is a member of the flavonoid family, which are naturally occurring compounds found in various plants and known for their diverse biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of flavone-8-acetic acid dimethylaminoethyl ester typically involves the esterification of flavone-8-acetic acid with dimethylaminoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Flavone-8-acetic acid dimethylaminoethyl ester undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol or other reduced forms.

Substitution: The ester can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Cancer Treatment

Flavone-8-acetic acid dimethylaminoethyl ester has demonstrated promising antitumor properties, particularly through its ability to induce cytokine production and modulate immune responses. Research indicates that it can stimulate natural killer (NK) cell activity and enhance the efficacy of interleukin-2 in treating murine renal cancer . The compound exhibits cytotoxic effects on tumor cells, which are significantly more pronounced in vivo compared to in vitro settings, suggesting a potential immunomodulatory mechanism alongside direct cytotoxicity .

Table 1: Summary of Antitumor Effects

2. Immunomodulation

The immunomodulatory effects of this compound are significant, as it has been shown to enhance the immune response against tumors. Its ability to induce interferon-alpha and synergize with other cytokines positions it as a candidate for combination therapies aimed at improving cancer treatment outcomes .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that enhance its solubility and biological activity. The structural modification through the addition of a dimethylaminoethyl group is critical in achieving these enhanced properties.

Table 2: Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Flavone-8-acetic acid + Dimethylaminoethyl reagent | Controlled temperature | This compound |

| 2 | Esterification reaction | Acidic catalyst | Final product with enhanced solubility |

Case Studies

Study on Cytotoxic Mechanisms

A comprehensive study investigated the mechanisms of action for this compound, categorizing its effects into direct cytotoxicity, immunomodulation, and pharmacologic effects. The findings indicated that while direct cytotoxic effects were observed at high concentrations, the compound's ability to modulate immune responses played a crucial role in its overall effectiveness against tumors .

Clinical Trials and Future Directions

Flavone-8-acetic acid derivatives are undergoing clinical evaluations for their potential as anticancer agents. Recent trials have focused on their ability to induce rapid hemorrhagic necrosis in tumor vasculature, which could lead to novel therapeutic strategies in oncology . The ongoing research into their mechanisms of action continues to highlight their promise as effective cancer treatments.

Mecanismo De Acción

The mechanism of action of flavone-8-acetic acid dimethylaminoethyl ester involves multiple pathways. It primarily exerts its effects by inducing the production of cytokines, which are signaling molecules that regulate immune responses. This leads to the activation of immune cells, such as natural killer cells and macrophages, which can target and destroy tumor cells .

Additionally, the compound has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. By disrupting the blood supply to tumors, this compound can effectively starve the tumor cells and inhibit their growth .

Comparación Con Compuestos Similares

Flavone-8-acetic acid: The parent compound, known for its antitumor properties.

5,6-Dimethylxanthone acetic acid: Another derivative with similar biological activities.

Uniqueness: Flavone-8-acetic acid dimethylaminoethyl ester stands out due to its enhanced solubility and bioavailability compared to its parent compound.

Actividad Biológica

Flavone-8-acetic acid dimethylaminoethyl ester (FAA-DMAEE) is a synthetic derivative of flavone-8-acetic acid (FAA), a compound recognized for its potential antitumor properties. This article explores the biological activity of FAA-DMAEE, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C21H21NO4

- Molecular Weight : 351.396 g/mol

FAA-DMAEE is characterized by enhanced solubility and bioavailability compared to its parent compound, FAA. Its structure allows for various chemical transformations, making it a valuable intermediate in pharmaceutical synthesis.

The biological activity of FAA-DMAEE primarily involves:

- Cytokine Induction : FAA-DMAEE stimulates the production of cytokines, which play a crucial role in immune response modulation. This induction leads to the activation of immune cells such as natural killer (NK) cells and macrophages, enhancing their ability to target and destroy tumor cells .

- Inhibition of Angiogenesis : The compound disrupts the formation of new blood vessels (angiogenesis), a process vital for tumor growth and metastasis. By inhibiting angiogenesis, FAA-DMAEE effectively starves tumor cells, leading to reduced tumor growth .

Therapeutic Applications

Research has demonstrated several therapeutic applications for FAA-DMAEE:

- Antitumor Activity : Preclinical studies indicate that FAA-DMAEE can induce rapid hemorrhagic necrosis in tumor vasculature, resulting in significant tumor regression. This property positions it as a promising candidate for cancer treatment .

- Immunomodulation : The compound has shown potential in enhancing immune responses, particularly in activating macrophages and NK cells, which are critical for antitumor immunity .

- Comparative Efficacy : In studies comparing FAA-DMAEE with other flavonoids and derivatives (e.g., DMXAA), it has been noted that FAA-DMAEE exhibits superior activity in inducing TNF-α production and cytotoxic effects on various cancer cell lines .

Table 1: Comparative Biological Activity of Flavone Derivatives

| Compound | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| Flavone-8-acetic acid (FAA) | 64 | Cytokine induction | |

| DMXAA | >400 | Vascular disruption | |

| Flavone-8-acetic acid DMAEE | 28 | Enhanced immune response |

Case Study: Antitumor Efficacy in Preclinical Models

A study involving murine models demonstrated that FAA-DMAEE significantly reduced tumor size when administered at specific doses. The mechanism was attributed to its ability to induce cytokine production leading to enhanced immune cell activity against tumor cells. Notably, the study highlighted the compound's efficacy in inducing necrosis specifically within the tumor vasculature, distinguishing it from other treatments that lacked such targeted effects.

Future Directions

The identification of the stimulator of interferon genes (STING) as a potential target for flavonoid-based compounds has renewed interest in FAA-DMAEE and its analogs. Ongoing research aims to explore the structural modifications that could enhance its efficacy and specificity against various cancer types while minimizing off-target effects .

Propiedades

IUPAC Name |

2-(dimethylamino)ethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-22(2)11-12-25-20(24)13-16-9-6-10-17-18(23)14-19(26-21(16)17)15-7-4-3-5-8-15/h3-10,14H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVWZYDMHQRDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160708 | |

| Record name | Flavone-8-acetic acid dimethylaminoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138531-34-7 | |

| Record name | Flavone-8-acetic acid dimethylaminoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138531347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone-8-acetic acid dimethylaminoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.